molecular formula C17H18N2O B1305409 2-(1H-Indol-3-yl)-2-(4-methoxy-phenyl)-ethylamine CAS No. 203394-30-3

2-(1H-Indol-3-yl)-2-(4-methoxy-phenyl)-ethylamine

Cat. No.: B1305409
CAS No.: 203394-30-3
M. Wt: 266.34 g/mol
InChI Key: IUZLJHFEVNYLAW-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)-2-(4-methoxy-phenyl)-ethylamine (CAS: 203394-30-3) is a substituted ethylamine derivative featuring both an indole and a 4-methoxyphenyl group attached to a central ethylamine backbone. This compound is structurally distinct due to the juxtaposition of aromatic systems (indole and methoxyphenyl) and the ethylamine chain, which may confer unique physicochemical and biological properties. The compound is commercially available with a purity of 95% and is used in research settings for structural and pharmacological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Indol-3-yl)-2-(4-methoxy-phenyl)-ethylamine can be achieved through several synthetic routes. One common method involves the condensation of indole-3-acetaldehyde with 4-methoxyphenylacetonitrile in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting intermediate is then subjected to reductive amination using an amine source such as ammonium acetate to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product. Advanced purification techniques such as column chromatography and recrystallization are employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Indol-3-yl)-2-(4-methoxy-phenyl)-ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding indole-3-carboxylic acids or ketones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring, with reagents such as halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Indole-3-carboxylic acids, ketones.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Potential
Research indicates that this compound may serve as a lead for developing new antidepressants. Its structural similarities to serotonin and other neurotransmitters suggest it could interact effectively with serotonin receptors, potentially influencing mood regulation and providing therapeutic benefits for depression .

Anticancer Activity
The compound has also shown promise in anticancer applications. Studies have demonstrated its cytotoxic effects against various cancer cell lines, indicating potential as a chemotherapeutic agent. For example, it has been evaluated for its activity against Mycobacterium tuberculosis, highlighting its broad-spectrum antimicrobial properties .

The biological activities of 2-(1H-Indol-3-yl)-2-(4-methoxy-phenyl)-ethylamine can be summarized as follows:

Activity Type Description
Neurotransmitter Modulation Potential to modulate serotonin and other neurotransmitter pathways, impacting mood and anxiety disorders.
Antimicrobial Effects Demonstrated activity against bacteria such as Staphylococcus aureus and Escherichia coli.
Cytotoxicity Effective against various cancer cell lines, suggesting potential in cancer therapy.

Synthetic Pathways

The synthesis of this compound typically involves multiple steps that may include the use of halogens for substitution reactions, oxidizing agents for oxidation processes, and reducing agents to achieve desired functional groups. The optimization of synthesis conditions is crucial to enhance yield and purity.

Case Studies

  • Antidepressant Development
    A study conducted on the molecular docking of substituted indoles indicated that this compound could effectively bind to serotonin receptors. This suggests its potential role in the development of new antidepressants aimed at enhancing serotonin levels in the brain .
  • Anticancer Research
    Another investigation focused on the compound's cytotoxicity against Mycobacterium tuberculosis revealed significant inhibitory effects, with minimal inhibitory concentrations (MIC) demonstrating its efficacy against resistant strains. This positions the compound as a candidate for further development in treating bacterial infections alongside cancer therapies .

Mechanism of Action

The mechanism of action of 2-(1H-Indol-3-yl)-2-(4-methoxy-phenyl)-ethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to serotonin receptors, modulating neurotransmitter release and signaling pathways. Additionally, it may inhibit certain enzymes or proteins involved in inflammatory and cancer-related processes, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tryptamine Derivatives

Compound : 2-(1H-Indol-3-yl)ethanamine (Tryptamine)

  • Molecular Formula : C₁₀H₁₂N₂
  • Molecular Weight : 160.22 g/mol
  • Key Differences: Tryptamine lacks the 4-methoxyphenyl substituent. It is a neurotransmitter precursor and interacts with serotonin receptors .

Methoxyphenyl-Substituted Ethylamines

Compound : 2-(4-Methoxyphenyl)ethylamine (1e)

  • Molecular Formula: C₉H₁₃NO
  • Molecular Weight : 151.21 g/mol
  • Key Differences: This compound retains the methoxyphenyl group but lacks the indole moiety. Such derivatives are often studied for their adrenoceptor binding affinities . The absence of the indole ring limits π-π stacking interactions, which are critical in biological target engagement.

Compound : 2-(3,4-Dimethoxyphenyl)ethylamine (1f)

  • Molecular Formula: C₁₀H₁₅NO₂
  • Molecular Weight : 181.23 g/mol

Schiff Base Ligands with Indole Moieties

Compound : Schiff base derived from 2-(1H-Indol-3-yl)ethylamine and 1-hydroxy-2-naphthaldehyde

  • Molecular Formula : C₂₁H₁₈N₂O
  • Molecular Weight : 326.38 g/mol
  • Key Differences : The Schiff base introduces a naphthalene group and imine bond, enabling metal chelation. Such complexes are explored for catalytic and antimicrobial applications, diverging from the target compound’s simpler structure .

Aryl-Substituted Indole Derivatives

Compound : 2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide

  • Molecular Formula : C₂₀H₂₁N₂O₄
  • Molecular Weight : 369.39 g/mol

Dihydroxyphenyl and Hydroxymethoxyphenyl Derivatives

Compound : 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (Dopamine analog)

  • Molecular Formula: C₈H₁₂ClNO₂
  • Molecular Weight : 189.64 g/mol
  • Key Differences : Hydroxyl groups confer higher polarity and antioxidant activity but lower metabolic stability due to susceptibility to methylation or glucuronidation .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Relevance References
2-(1H-Indol-3-yl)-2-(4-methoxy-phenyl)-ethylamine C₁₇H₁₈N₂O 266.33 Indol-3-yl, 4-methoxyphenyl Understudied; structural uniqueness
Tryptamine C₁₀H₁₂N₂ 160.22 Indol-3-yl Neurotransmitter precursor
2-(4-Methoxyphenyl)ethylamine (1e) C₉H₁₃NO 151.21 4-methoxyphenyl Adrenoceptor binding studies
Schiff base ligand () C₂₁H₁₈N₂O 326.38 Indol-3-yl, naphthol-derived Metal chelation
2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride C₈H₁₂ClNO₂ 189.64 3,4-dihydroxyphenyl Antioxidant, neurotransmitter

Research Findings and Implications

  • Comparative Activity: Methoxyphenyl-substituted ethylamines (e.g., 1e) exhibit adrenoceptor interactions , while Schiff base derivatives () show utility in coordination chemistry . The target compound’s activity remains speculative but warrants investigation into dual-target mechanisms.
  • Synthetic Considerations : Methods analogous to (condensation of aldehydes with ethylamines under reflux) could be adapted for synthesis, though optimization may be required due to steric hindrance from the bulky substituents .

Biological Activity

2-(1H-Indol-3-yl)-2-(4-methoxy-phenyl)-ethylamine, often referred to as a derivative of indole, has garnered attention for its potential biological activities, particularly in the realms of antimicrobial, anticancer, and neuropharmacological effects. This article delves into the compound's synthesis, biological evaluations, and the implications of its activity based on recent research findings.

Chemical Structure and Synthesis

The compound features an indole moiety linked to a 4-methoxyphenyl group via an ethylamine chain. This structural configuration is significant as it resembles serotonin and other indoleamines, suggesting potential neurotransmitter or neuromodulator roles. The synthesis of this compound typically involves straightforward organic reactions that yield high purity products suitable for biological testing.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. Notably, it has demonstrated:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC of 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), indicating strong antibacterial potential .
  • Broad Spectrum : Additional evaluations showed effectiveness against Mycobacterium tuberculosis and Candida species, suggesting a broad-spectrum antimicrobial profile .

2. Anticancer Activity

The compound has been studied for its antiproliferative effects on several cancer cell lines:

  • Cytotoxicity : It displayed significant cytotoxic activity across multiple cancer cell lines, with some derivatives achieving IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Mechanism of Action : The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cancer growth.

Case Study 1: Antimicrobial Efficacy

In a comparative study, various derivatives of indole were synthesized and tested for their antimicrobial properties. The findings indicated that compounds structurally similar to this compound not only inhibited bacterial growth but also affected biofilm formation, which is crucial in chronic infections .

Case Study 2: Anticancer Potential

A series of experiments assessed the anticancer potential of the compound against A549 (lung cancer) and MCF-7 (breast cancer) cell lines. Results showed that certain derivatives had IC50 values in the range of 0.12–2.78 μM , outperforming some conventional agents in terms of potency .

Research Findings Table

Activity TypeTest SubjectIC50/MIC ValueReference
AntimicrobialMRSA0.98 μg/mL
AnticancerA549 (Lung Cancer)0.12–2.78 μM
AnticancerMCF-7 (Breast Cancer)Comparable to Doxorubicin

Properties

IUPAC Name

2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-20-13-8-6-12(7-9-13)15(10-18)16-11-19-17-5-3-2-4-14(16)17/h2-9,11,15,19H,10,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZLJHFEVNYLAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CN)C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389541
Record name 2-(1H-Indol-3-yl)-2-(4-methoxy-phenyl)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203394-30-3
Record name 2-(1H-Indol-3-yl)-2-(4-methoxy-phenyl)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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